7-Bromo-2,3-dihydro-1-benzofuran-5-ol
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Overview
Description
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, which 7-Bromo-2,3-dihydro-1-benzofuran-5-ol is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
Benzofuran derivatives have been shown to have significant inhibitory effects on certain kinases .
Molecular Mechanism
Benzofuran derivatives have been shown to inhibit certain kinases, suggesting that they may exert their effects through enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol typically involves the bromination of 2,3-dihydro-1-benzofuran-5-ol. This can be achieved through the use of bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1-benzofuran-5-ol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5,6-quinone, while reduction can produce 2,3-dihydro-1-benzofuran-5-ol .
Scientific Research Applications
7-Bromo-2,3-dihydro-1-benzofuran-5-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms involved .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-5-nitrobenzofuran: This compound has a nitro group instead of a hydroxyl group, which alters its chemical properties and biological activities.
2,3-Dihydro-1-benzofuran-5-ol: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
7-Bromo-2,3-dihydro-1-benzofuran-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAVGOYGGNRSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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